![molecular formula C10H9ClN2 B1602778 4-Chloro-6,7-dimethylquinazoline CAS No. 31867-92-2](/img/structure/B1602778.png)
4-Chloro-6,7-dimethylquinazoline
Overview
Description
4-Chloro-6,7-dimethylquinazoline (4-Cl-6,7-DMQ) is a heterocyclic compound that has been extensively studied in the fields of organic chemistry, medicinal chemistry, and biochemistry. The compound has a wide range of applications in scientific research and laboratory experiments due to its unique properties. 4-Cl-6,7-DMQ has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, among other beneficial effects.
Scientific Research Applications
Cancer Research
4-Chloro-6,7-dimethylquinazoline has been explored for its potential in cancer treatment. It serves as a core structure for synthesizing derivatives with antiproliferative activities against human cancer cell lines . For instance, certain derivatives have shown significant activity against MGC-803 cells, suggesting their potential as antineoplastic agents .
Enzyme Inhibition
This compound has been used to study enzyme inhibition mechanisms. Derivatives of 4-Chloro-6,7-dimethylquinazoline have exhibited inhibitory activity against enzymes like α-glucosidase, which is crucial for understanding metabolic disorders .
Pharmacological Synthesis
As a synthetic intermediate, 4-Chloro-6,7-dimethylquinazoline is valuable in the preparation of pharmacologically active molecules. It’s particularly useful in synthesizing epidermal growth factors, which play a role in the proliferation and differentiation of cells .
Mechanism of Action
Target of Action
4-Chloro-6,7-dimethylquinazoline is a novel compound that has been evaluated for its antiproliferative activities against human cancer cell lines . The primary targets of this compound are cancer cells, particularly MGC-803 cells .
Mode of Action
The compound interacts with its targets by inhibiting the colony formation and migration of MGC-803 cells . This interaction results in significant changes in the cellular processes of the target cells, including the induction of apoptosis and cell cycle arrest at the G1-phase .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that the compound may affect pathways related to cell growth and division
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the action of 4-Chloro-6,7-dimethylquinazoline is the inhibition of proliferation of cancer cells, particularly MGC-803 cells . This is achieved through the induction of apoptosis and cell cycle arrest at the G1-phase . These effects could potentially make 4-Chloro-6,7-dimethylquinazoline a valuable solution to optimize anilinoquinazoline-based antineoplastic agents .
properties
IUPAC Name |
4-chloro-6,7-dimethylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-8-9(4-7(6)2)12-5-13-10(8)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKQNBCDJYNKED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596619 | |
Record name | 4-Chloro-6,7-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethylquinazoline | |
CAS RN |
31867-92-2 | |
Record name | 4-Chloro-6,7-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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